7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and material science. The presence of a chloro(difluoro)methyl group and a pyridinyl moiety in its structure makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. The reaction conditions can vary, but common methods include:
Cyclocondensation in Acetic Acid: This method leads to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines.
Cyclocondensation in Trifluoroacetic Acid: This method predominantly forms 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar cyclocondensation reactions on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro(difluoro)methyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the replacement of the chloro(difluoro)methyl group with other functional groups.
Scientific Research Applications
7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent and enzymatic inhibitor.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and organic light-emitting devices.
Biological Studies: Its ability to interact with biological macromolecules makes it a valuable tool for studying intracellular processes and bioimaging.
Mechanism of Action
The mechanism of action of 7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 7-(Chloro(difluoro)methyl)-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid .
- 5-Difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .
Uniqueness
The uniqueness of 7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro(difluoro)methyl and pyridinyl groups enhances its reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
7-[chloro(difluoro)methyl]-5-methyl-3-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N4/c1-8-6-11(13(14,15)16)20-12(19-8)9(7-18-20)10-4-2-3-5-17-10/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQQNMPFDBPFDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)Cl)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323791 | |
Record name | 7-[chloro(difluoro)methyl]-5-methyl-3-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666382 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866049-87-8 | |
Record name | 7-[chloro(difluoro)methyl]-5-methyl-3-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.